molecular formula C4H10N2O2 B2819160 (2-Methoxyethyl)(methyl)nitrosoamine CAS No. 124485-85-4

(2-Methoxyethyl)(methyl)nitrosoamine

Cat. No.: B2819160
CAS No.: 124485-85-4
M. Wt: 118.136
InChI Key: FNIPLEQWKIKHNL-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)(methyl)nitrosoamine is a chemical compound with the molecular formula C4H10N2O2. It is classified as a nitrosamine, a group of compounds known for their potential carcinogenic properties. Nitrosamines are commonly found in various environmental sources, including water, food, and pharmaceutical products .

Scientific Research Applications

(2-Methoxyethyl)(methyl)nitrosoamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity and effects on cellular processes.

    Medicine: Research focuses on its potential therapeutic applications and toxicological effects.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

Nitrosamines, including “(2-Methoxyethyl)(methyl)nitrosoamine”, are known carcinogens. They undergo enzymatic α-hydroxylation with cytochrome P450 and subsequently form the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent . The resulting DNA damage can lead to cancer .

Safety and Hazards

“(2-Methoxyethyl)(methyl)nitrosoamine” is classified as a dangerous substance, with hazard statements H301, H340, and H350 . These statements indicate that the compound is toxic if swallowed, may cause genetic defects, and may cause cancer .

Future Directions

The recent discovery of nitrosamine impurities in various pharmaceutical products has led to increased scrutiny and regulatory guidance . Future research will likely focus on preventing nitrosamine contamination, developing more effective detection methods, and understanding the full extent of nitrosamine toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(methyl)nitrosoamine typically involves the nitrosation of secondary amines. One common method is the reaction of (2-methoxyethyl)amine with nitrous acid under acidic conditions. The reaction proceeds as follows:

(2-Methoxyethyl)amine+HNO2This compound+H2O\text{(2-Methoxyethyl)amine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} (2-Methoxyethyl)amine+HNO2​→this compound+H2​O

The reaction is usually carried out at low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(methyl)nitrosoamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso compounds, while reduction results in amines .

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.

    N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical structure and biological activity.

    N-Nitrosomorpholine (NMOR): A nitrosamine used in various industrial applications.

Uniqueness

(2-Methoxyethyl)(methyl)nitrosoamine is unique due to its specific chemical structure, which includes a methoxyethyl group. This structural feature influences its reactivity and biological activity, distinguishing it from other nitrosamines .

Properties

IUPAC Name

N-(2-methoxyethyl)-N-methylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-6(5-7)3-4-8-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIPLEQWKIKHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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